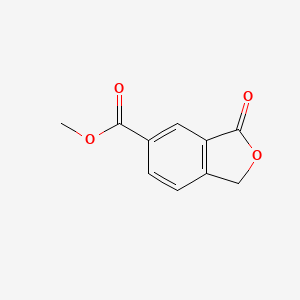
Methyl 3-oxo-1,3-dihydroisobenzofuran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-1,3-dihydroisobenzofuran-5-carboxylate is a chemical compound with the molecular formula C10H8O4. It is a derivative of isobenzofuranone, a class of compounds known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-1,3-dihydroisobenzofuran-5-carboxylate can be synthesized through a tandem addition/cyclization reaction. One common method involves the reaction of methyl 2-acetylbenzoate with dimethyl malonate in the presence of a base such as potassium carbonate (K2CO3) or potassium hydroxide (KOH). The reaction typically proceeds under mild conditions, either solvent-free or in acetonitrile, and requires moderate heating to achieve good yields .
Industrial Production Methods
the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxo-1,3-dihydroisobenzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-oxo-1,3-dihydroisobenzofuran-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 3-oxo-1,3-dihydroisobenzofuran-5-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells. The specific molecular targets and pathways can vary depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate: Another derivative of isobenzofuranone with similar structural features.
2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate: A related compound with a methacryloyloxy group.
Uniqueness
Methyl 3-oxo-1,3-dihydroisobenzofuran-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 3-oxo-1H-2-benzofuran-5-carboxylate |
InChI |
InChI=1S/C10H8O4/c1-13-9(11)6-2-3-7-5-14-10(12)8(7)4-6/h2-4H,5H2,1H3 |
InChI Key |
RDFLAWIVTOBPHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(COC2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















